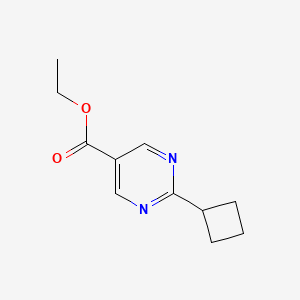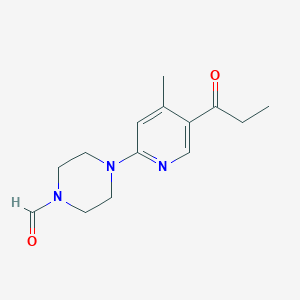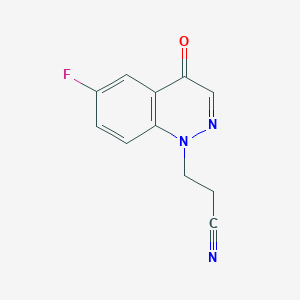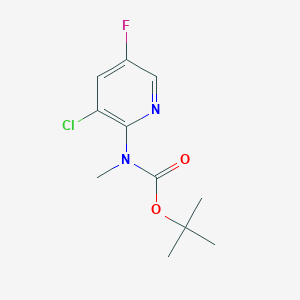![molecular formula C16H17FN6O B11798628 8-(3-Aminopyrrolidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11798628.png)
8-(3-Aminopyrrolidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3-Aminopyrrolidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a triazolopyrazine core, a fluorobenzyl group, and an aminopyrrolidine moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 8-(3-Aminopyrrolidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves multiple steps, including the formation of the triazolopyrazine core and the subsequent attachment of the fluorobenzyl and aminopyrrolidine groups. Common synthetic routes may involve:
Formation of the Triazolopyrazine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the Fluorobenzyl Group: This can be achieved through nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the triazolopyrazine core.
Incorporation of the Aminopyrrolidine Moiety: This step may involve reductive amination or other suitable methods to introduce the aminopyrrolidine group.
Industrial production methods would likely optimize these steps for scalability, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
8-(3-Aminopyrrolidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace certain groups within the compound.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-(3-Aminopyrrolidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and chemical properties.
Biology: The compound may be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-(3-Aminopyrrolidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8-(3-Aminopyrrolidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one include other triazolopyrazine derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H17FN6O |
|---|---|
Molekulargewicht |
328.34 g/mol |
IUPAC-Name |
8-(3-aminopyrrolidin-1-yl)-2-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C16H17FN6O/c17-12-3-1-11(2-4-12)9-23-16(24)22-8-6-19-14(15(22)20-23)21-7-5-13(18)10-21/h1-4,6,8,13H,5,7,9-10,18H2 |
InChI-Schlüssel |
GCQRXGZYLFJDBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1N)C2=NC=CN3C2=NN(C3=O)CC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-((2-(Piperazin-1-yl)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B11798645.png)
